![molecular formula C22H24N2O4 B5561087 8-[2-(benzyloxy)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561087.png)

8-[2-(benzyloxy)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives involves several key steps, including the preparation of precursors, cyclization reactions, and functional group modifications. For instance, Caroon et al. (1981) described the synthesis of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for screening as antihypertensive agents, showcasing the versatility of these compounds in medicinal chemistry (Caroon et al., 1981).

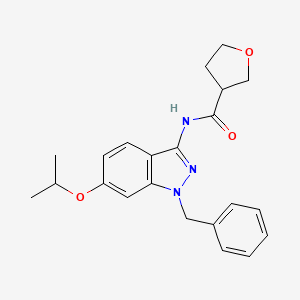

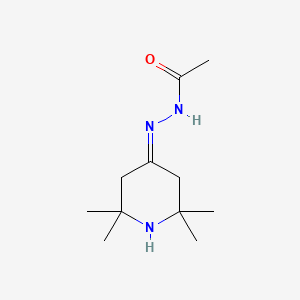

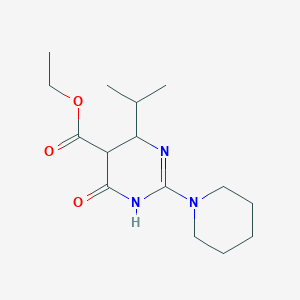

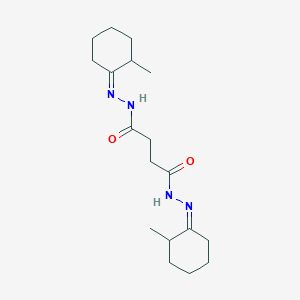

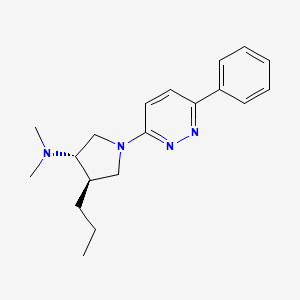

Molecular Structure Analysis

The molecular structure of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives is characterized by a spirocyclic framework, which includes a diaza (nitrogen-containing) and an oxa (oxygen-containing) ring. This structure contributes to the unique chemical properties of these compounds. Chiaroni et al. (2000) and Martin‐Lopez & Bermejo (1998) provide insights into the structural aspects of similar diazaspirodecane systems, emphasizing the impact of substituents on molecular conformation and stability (Chiaroni et al., 2000); (Martin‐Lopez & Bermejo, 1998).

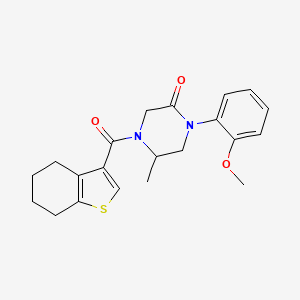

Chemical Reactions and Properties

1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives undergo various chemical reactions, including acylation, alkylation, and cyclization. These reactions can significantly alter the compound's physical and chemical properties, making them suitable for diverse applications in chemical synthesis and drug development. Studies by Koszytkowska-Stawińska et al. (2004) and Tsukamoto et al. (1995) demonstrate the reactivity of similar compounds in different chemical environments, highlighting their potential for chemical modifications (Koszytkowska-Stawińska et al., 2004); (Tsukamoto et al., 1995).

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques : The compound and its derivatives have been synthesized through various methods, including oxidative cyclization of olefinic precursors and reactions with nitrones for structural derivatives exploration. These techniques are crucial for developing new compounds with potential biological activities (Martin‐Lopez & Bermejo, 1998; Chiaroni et al., 2000).

Regioselectivity in Acylation : Research into the effect of base and acyl chloride on the regioselectivity of acylation for derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one reveals insights into synthetic pathways that could be optimized for desired substituent patterns, impacting the physicochemical properties of these compounds (Koszytkowska-Stawińska et al., 2004).

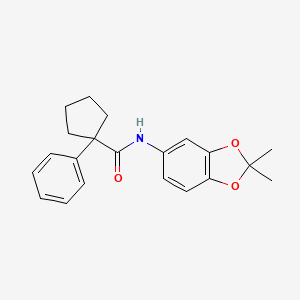

Pharmacological Activities

Antiviral Activities : Certain derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been evaluated for their antiviral properties. Notably, some compounds demonstrated inhibitory effects against human coronavirus, suggesting the potential for antiviral drug development using this chemical scaffold (Apaydın et al., 2019).

Neuroprotective Effects : Derivatives have also been explored for their neuroprotective effects, showing potential in protecting against brain edema and deficits in memory and learning, indicating a broad spectrum of pharmacological applications beyond antiviral activities (Tóth et al., 1997).

Spiroheterocycles Containing Antimicrobial Properties : Research into spiroheterocycles containing the 1,2,4-triazole, piperidine, and sulfonamide moieties has shown significant antimicrobial activity, highlighting the versatility of this chemical framework in developing new antimicrobial agents (Dalloul et al., 2016).

properties

IUPAC Name |

3-methyl-8-(2-phenylmethoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-23-16-22(28-21(23)26)11-13-24(14-12-22)20(25)18-9-5-6-10-19(18)27-15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGWSSJDZIDTFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(CCN(CC2)C(=O)C3=CC=CC=C3OCC4=CC=CC=C4)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[2-(Benzyloxy)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(cis-4-aminocyclohexyl)-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5561024.png)

![3-[2-(4-methoxy-3-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5561029.png)

![2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]-3-oxo-N-phenylbutanamide](/img/structure/B5561043.png)

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5561054.png)

![4-[2,4-bis(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5561072.png)

![{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5561091.png)

![6-{[4-(3,5-difluorobenzyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561099.png)